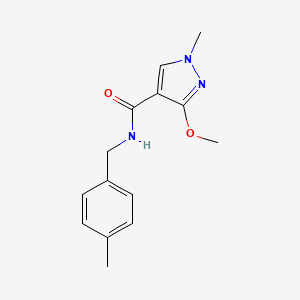

3-methoxy-1-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of significant interest due to their potential applications in various fields such as medicine and agriculture. For instance, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved through a multi-step process starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, resulting in a compound with potential as a PET imaging agent for cancer diagnosis . Similarly, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and showed potent antimicrobial activities, indicating the importance of the 4-methoxybenzyl group in enhancing biological activity . Additionally, novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives were synthesized, with the substituent at the 3-position of the pyrazole ring being crucial for herbicidal activity .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various analytical techniques. For example, the crystal structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was determined using single-crystal X-ray diffraction, revealing a twisted conformation between the pyrazole and thiophene rings . The structure of methyl 2-methoxy-7-(4-methylbenzoyl)-4-oxo-6-p-tolyl-4H-furo[3,2-c]pyran-3-carboxylate was also elucidated by X-ray diffraction, and its molecular geometry was further analyzed using computational methods .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by various substituents and functional groups. For instance, the synthesis of 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involved a reaction between an amino pyrazole and an aldehyde, leading to the formation of a Schiff base . The one-pot synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine demonstrated the efficiency of solvent-free condensation/reduction reactions in pyrazole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C, and its intermolecular interactions were analyzed using Hirshfeld surface analysis . The non-linear optical properties of certain pyrazole derivatives have also been investigated, highlighting their potential in material science applications .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research on derivatives of 1H-pyrazole-4-carboxamide, including those with methoxy and methyl substituents, has led to the development of compounds with potential cytotoxic activities. For instance, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings suggest the chemical framework's versatility in synthesizing compounds with potential therapeutic applications (Hassan, Hafez, & Osman, 2014).

Herbicidal Activity

The synthesis of 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives, including molecules similar to the target compound, has been explored for their herbicidal activities. These compounds demonstrated significant herbicidal activity against various weeds and showed promise as selective herbicides for rice cultivation. The structure-activity relationship analysis indicated that the presence of a benzyloxy group, particularly when substituted with electron-withdrawing groups like trifluoromethyl, significantly enhanced the compound's activity (Ohno et al., 2004).

Antimicrobial and Antifungal Properties

Derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies have found that some derivatives exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as against various mycotoxic strains of fungi. This highlights the potential of these compounds in developing new antimicrobial and antifungal agents (Raju et al., 2010).

Insecticidal Activity

The stereochemical configuration of carbamoylated and acylated pyrazolines, including derivatives similar to the target compound, has been linked to their insecticidal activity. Research has demonstrated that the conformation of substituents on the N-1 atom in the pyrazoline ring plays a crucial role in the compound's efficacy against pests like the American cockroach and the house fly. These findings offer insights into designing more effective insecticides (Hasan et al., 1996).

Propiedades

IUPAC Name |

3-methoxy-1-methyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-10-4-6-11(7-5-10)8-15-13(18)12-9-17(2)16-14(12)19-3/h4-7,9H,8H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKRMMXPPSJRCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CN(N=C2OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-nitro-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B3017765.png)

![6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B3017766.png)

![N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B3017772.png)

![N-{3-[1-(2-methylbenzoyl)-5-thien-2-yl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3017773.png)

![(2S,4R)-6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid](/img/structure/B3017778.png)

![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3017783.png)